molecular formula C12H9ClN4S B2822119 5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine CAS No. 330473-50-2

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine

Cat. No.: B2822119
CAS No.: 330473-50-2
M. Wt: 276.74
InChI Key: HICQHNLZSBLKTG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core with a 4-chlorophenyl and a hydrazinyl substituent. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thieno[2,3-d]pyrimidine scaffold is known to impart various biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate hydrazone, which then undergoes cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired thieno[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine is unique due to the presence of both the thieno[2,3-d]pyrimidine core and the 4-chlorophenyl substituent, which together contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications.

Biological Activity

5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClN4SC_{12}H_{9}ClN_{4}S. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

1. Antibacterial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit notable antibacterial properties. A study evaluated the antibacterial effects of various synthesized compounds, including this compound against several bacterial strains. The results are summarized in Table 1.

Bacterial Strain Zone of Inhibition (mm) IC50 (µM)
Salmonella typhi1512.5
Bacillus subtilis1810.0
Escherichia coli1025.0
Staphylococcus aureus1220.0

The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been explored in various studies. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cell lines. Notably, the compound was tested against breast cancer cell lines with promising results:

Cell Line IC50 (µM)
MCF-715.0
MDA-MB-23118.5

These findings suggest that this compound may act as a potential anticancer agent by inducing apoptosis in cancer cells .

3. Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition data are presented in Table 2.

Enzyme IC50 (µM)
Acetylcholinesterase5.0
Urease8.0

These results indicate that the compound exhibits strong inhibitory activity against both enzymes, which is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

Case Studies

Several case studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in clinical settings:

  • Case Study A : A clinical trial involving patients with bacterial infections showed that treatment with a thieno derivative led to a significant reduction in infection rates compared to standard antibiotics.
  • Case Study B : In a study on cancer patients, administration of a thieno derivative resulted in improved survival rates and reduced tumor size.

Properties

IUPAC Name

[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-8-3-1-7(2-4-8)9-5-18-12-10(9)11(17-14)15-6-16-12/h1-6H,14H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICQHNLZSBLKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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